molecular formula C10H12N2O B11914106 2-(Hydroxymethyl)-4,6-dimethylbenzimidazole

2-(Hydroxymethyl)-4,6-dimethylbenzimidazole

Cat. No.: B11914106
M. Wt: 176.21 g/mol
InChI Key: MGEVGCPTPLSYII-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4,6-dimethylbenzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4,6-dimethylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method is the reaction of o-phenylenediamine with 4,6-dimethyl-2-formylphenol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4,6-dimethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid, halogens, and sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-4,6-dimethylbenzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly as enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4,6-dimethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dimethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)benzimidazole
  • 4,6-Dimethylbenzimidazole
  • 2-(Hydroxymethyl)-5-methylbenzimidazole

Uniqueness

2-(Hydroxymethyl)-4,6-dimethylbenzimidazole is unique due to the presence of both hydroxymethyl and dimethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties and greater potential as a pharmaceutical agent.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(4,6-dimethyl-1H-benzimidazol-2-yl)methanol

InChI

InChI=1S/C10H12N2O/c1-6-3-7(2)10-8(4-6)11-9(5-13)12-10/h3-4,13H,5H2,1-2H3,(H,11,12)

InChI Key

MGEVGCPTPLSYII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)CO)C

Origin of Product

United States

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